molecular formula C10H16F2O B161784 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE CAS No. 127119-02-2

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE

Cat. No.: B161784
CAS No.: 127119-02-2
M. Wt: 190.23 g/mol
InChI Key: SPCPNHXVDGFHOC-UHFFFAOYSA-N
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Description

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE is an organic compound with the molecular formula C10H16F2O and a molecular weight of 190.23 g/mol It is characterized by a cyclooctyl group attached to a difluoroethanone moiety

Preparation Methods

The synthesis of 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE typically involves the reaction of cyclooctyl derivatives with difluoroethanone precursors. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism by which 1-CYCLOOCTYL-2,2-DIFLUOROETHANONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making it a compound of interest in both research and industrial applications.

Comparison with Similar Compounds

1-CYCLOOCTYL-2,2-DIFLUOROETHANONE can be compared with other similar compounds such as:

    1-Cyclooctyl-2-fluoroethan-1-one: Differing by one fluorine atom, this compound has distinct chemical properties and reactivity.

    1-Cyclooctyl-2,2-dichloroethan-1-one: Substitution of fluorine atoms with chlorine atoms results in different chemical behavior and applications.

    1-Cyclooctyl-2,2-dibromoethan-1-one: Bromine substitution leads to variations in reactivity and potential uses. The uniqueness of this compound lies in its specific difluoroethanone structure, which imparts unique chemical and physical properties.

Properties

CAS No.

127119-02-2

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

1-cyclooctyl-2,2-difluoroethanone

InChI

InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2

InChI Key

SPCPNHXVDGFHOC-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)C(=O)C(F)F

Canonical SMILES

C1CCCC(CCC1)C(=O)C(F)F

Synonyms

Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI)

Origin of Product

United States

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